![molecular formula C10H18ClN3O B1390271 3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1185296-16-5](/img/structure/B1390271.png)
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Overview
Description
“3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the empirical formula C10H17N3O · HCl . It has a molecular weight of 231.72 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, an isopropyl group, and an oxadiazole ring . The InChI string for this compound is1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound is stable under normal temperatures and pressures .Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could interact with biological targets in a manner dependent on its structure, particularly the piperidine and oxadiazole moieties.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is classified as Acute Tox. 3 Oral . The safety information indicates that it may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
5-piperidin-3-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-4-3-5-11-6-8;/h7-8,11H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINKPPXPUHBFIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
CAS RN |
1185296-16-5 | |
Record name | Piperidine, 3-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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